molecular formula C18H16ClFN2 B3155849 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-18-6

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B3155849
CAS RN: 812649-18-6
M. Wt: 314.8 g/mol
InChI Key: VOOOBNBNHICISG-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CFT-2) is a chemical compound belonging to the group of carbazoles. It is a heterocyclic aromatic organic compound that has been studied for its potential applications in the field of medicinal chemistry. CFT-2 has been found to possess several pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The chemical structure of CFT-2 consists of a nitrogen atom and two aromatic rings, which are linked by a single carbon atom. This compound has been reported to be a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents.

Advantages and Limitations for Lab Experiments

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents. Its anti-inflammatory and analgesic properties have been investigated in several animal models, and its anti-cancer effects have been demonstrated in vitro and in vivo. However, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not without its limitations. Its anti-inflammatory and analgesic effects have been found to be dose-dependent, and its anti-cancer effects have been found to be limited to certain types of cancer cells. Additionally, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to possess some toxic effects, including hepatotoxicity and nephrotoxicity.

Future Directions

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a promising compound for the development of novel therapeutic agents. Future research should focus on further elucidating the mechanism of action of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, as well as its potential therapeutic applications. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine and to develop strategies to mitigate these effects. Other potential future directions include exploring the use of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in combination with other drugs, as well as investigating its potential uses in other therapeutic areas, such as neurology and cardiovascular medicine.

Scientific Research Applications

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential applications in medicinal chemistry. Its anti-inflammatory and analgesic properties have been investigated in several animal models. Additionally, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to possess anti-cancer effects in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including prostate, breast, and lung cancer cells. Furthermore, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have anti-metastatic properties, which may be useful in the treatment of metastatic cancers.

properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOOBNBNHICISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Synthesis routes and methods

Procedure details

6-Chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-fluoroaniline in a similar manner as described in Example 13 to give 63 mg (43% yield) of a yellow solid. 1H-NMR (CDCl3): δ 8.03 (s, 1H), 7.46 (m, 1H), 7.23-7.05 (m, 2H), 6.95 (m, 2H), 6.66 (m, 2H), 4.72 (s, 1H), 3.70 (s, 1H), 2.70 (m, 2H), 2.21 (m, 1H), 2.01 (m, 1H), 1.93-1.71 (m, 2H); MS m/z 313 (M−1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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